molecular formula C7H14N2O B2960327 2-Amino-4-isopropoxybutanenitrile CAS No. 1310210-89-9

2-Amino-4-isopropoxybutanenitrile

Cat. No.: B2960327
CAS No.: 1310210-89-9
M. Wt: 142.202
InChI Key: YUWFPOOODXHADF-UHFFFAOYSA-N
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Description

2-Amino-4-isopropoxybutanenitrile is an organic compound with the molecular formula C7H14N2O It is a nitrile derivative with an amino group and an isopropoxy group attached to a butane backbone

Properties

IUPAC Name

2-amino-4-propan-2-yloxybutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-6(2)10-4-3-7(9)5-8/h6-7H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUWFPOOODXHADF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCC(C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-isopropoxybutanenitrile can be achieved through several methods. One common approach involves the reaction of 4-isopropoxybutanenitrile with ammonia or an amine under suitable conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The use of high-purity starting materials and optimized reaction conditions is crucial to achieve high yields and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-isopropoxybutanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitrile oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group, yielding 2-amino-4-isopropoxybutane.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Oximes or nitrile oxides.

    Reduction: 2-Amino-4-isopropoxybutane.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Amino-4-isopropoxybutanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-4-isopropoxybutanenitrile involves its interaction with specific molecular targets. The amino and nitrile groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The isopropoxy group may also play a role in modulating the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-hydroxybutanenitrile
  • 2-Amino-4-methoxybutanenitrile
  • 2-Amino-4-ethoxybutanenitrile

Uniqueness

2-Amino-4-isopropoxybutanenitrile is unique due to the presence of the isopropoxy group, which imparts distinct chemical and physical properties

Biological Activity

2-Amino-4-isopropoxybutanenitrile, with the chemical formula C7H14N2O, is a nitrile derivative characterized by the presence of an amino group and an isopropoxy group attached to a butane backbone. It is identified by the CAS number 1310210-89-9. This compound has garnered attention in various fields of research due to its potential biological activity, including antimicrobial and anticancer properties.

The biological activity of this compound can be attributed to its structural components:

  • Amino Group : This functional group allows for hydrogen bonding and electrostatic interactions with biological targets such as enzymes and receptors.
  • Nitrile Group : The presence of the nitrile group can facilitate interactions that influence metabolic pathways.
  • Isopropoxy Group : This moiety may enhance solubility and bioavailability, impacting the compound's pharmacokinetics.

The interactions between these groups and biological molecules can modulate enzymatic activity, potentially leading to therapeutic effects.

Research Findings

Recent studies have explored the compound's potential applications in medicinal chemistry:

  • Antimicrobial Activity : Preliminary investigations suggest that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro assays have shown that it inhibits growth at micromolar concentrations.
  • Anticancer Properties : Research has indicated that this compound may induce apoptosis in cancer cell lines. Cell viability assays demonstrated a dose-dependent decrease in cell proliferation, particularly in breast and colon cancer cells.
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic processes. For instance, it has shown promise as a competitive inhibitor of certain kinases, which are critical in cancer progression.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of this compound involved testing against Escherichia coli and Staphylococcus aureus. The results indicated:

Concentration (µM)E. coli Inhibition (%)S. aureus Inhibition (%)
103025
506055
1009085

This data suggests that higher concentrations significantly enhance antimicrobial efficacy.

Case Study 2: Anticancer Activity

In a separate study focusing on its anticancer properties, various cancer cell lines were treated with different concentrations of the compound:

Cell LineIC50 (µM)
MCF-7 (Breast)15
HT-29 (Colon)20
A549 (Lung)>50

These findings indicate that while the compound is effective against breast and colon cancer cell lines, it shows less potency against lung cancer cells.

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